molecular formula C17H16N2O3 B1276576 (2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 1161-23-5

(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No. B1276576
CAS RN: 1161-23-5
M. Wt: 296.32 g/mol
InChI Key: QIJHFXFAZCYBGP-LFYBBSHMSA-N
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Description

(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one, also known as DAP-NP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DAP-NP has a unique chemical structure that makes it a promising candidate for use in scientific research. In

Scientific Research Applications

1. Nonlinear Optical Properties

The compound exhibits significant nonlinear optical (NLO) properties, as observed in certain vinamidinium salts including similar structural compounds. This indicates potential applications in the field of photonics and optoelectronics (Sridhar et al., 2002).

2. Fluorophore Applications

The compound, when synthesized with hydroxyphenyl groups, shows promising characteristics as a fluorophore. It demonstrates solvatochromic properties and can potentially be used as a probe in micelle solubilization studies, which is useful in the study of surfactants and micellar systems (Khan, Asiri, & Aqlan, 2016).

3. Electrical Memory Properties

A nitro-substituted derivative of the compound has been studied for its electrical memory properties. It exhibits nonvolatile binary write-once-read-many (WORM) memory performance, indicating potential for use in memory storage technology (Liu, Lu, & Jin, 2020).

4. Zwitterionic Nature and Reactivity

The compound has been studied for its zwitterionic nature and reactivity. Investigations into its molecular structure have provided insights into its low reactivity compared to other derivatives, which is crucial for understanding and designing reactive molecular systems (Jasiński et al., 2016).

5. Nonlinear Optical and Electro-Optical Applications

The compound, along with its derivatives, has been evaluated for key electronic, optical, and nonlinear optical properties. This includes its potential in two-photon absorption phenomena, making it relevant for various optical and electro-optical applications (Muhammad et al., 2017).

6. Potential in Cancer Treatment

Derivatives of the compound have been synthesized and shown to possess significant anti-cancer activity, particularly against breast cancer. This suggests its potential as a lead compound in the development of chemotherapeutics (Singh et al., 2016).

properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-18(2)15-8-3-13(4-9-15)5-12-17(20)14-6-10-16(11-7-14)19(21)22/h3-12H,1-2H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJHFXFAZCYBGP-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1161-23-5
Record name NSC166436
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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